Ethyl 6-chloro-4-iodonicotinate is a chemical compound with the molecular formula C₈H₇ClINO₂ and a molecular weight of 311.5 g/mol. It is classified under the category of nicotinic acid derivatives, which are known for their diverse biological activities. The compound features a chloro group and an iodo group attached to the pyridine ring, contributing to its unique reactivity and potential applications in medicinal chemistry and organic synthesis. Its IUPAC name is ethyl 6-chloro-4-iodonicotinate, and it has a CAS number of 2383169-45-5 .
These reactions make ethyl 6-chloro-4-iodonicotinate a versatile building block in organic synthesis .
The synthesis of ethyl 6-chloro-4-iodonicotinate typically involves multi-step organic reactions:
These methods highlight the compound's accessibility for research and industrial applications .
Ethyl 6-chloro-4-iodonicotinate has potential applications in several fields:
Interaction studies involving ethyl 6-chloro-4-iodonicotinate focus on its reactivity with various biological targets. These studies typically assess:
Such studies are crucial for advancing the compound's development as a pharmaceutical agent .
Ethyl 6-chloro-4-iodonicotinate shares structural similarities with several other compounds that possess unique properties. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| Ethyl 6-chloronicotinate | 49608-01-7 | 0.97 | Lacks iodine; used in similar applications |
| Methyl 6-chloro-4-methylnicotinate | 1224464-97-4 | 0.91 | Contains a methyl group; different biological activity |
| Methyl 5-amino-6-chloronicotinate | 211915-96-7 | 0.87 | Amino group introduces different reactivity |
| tert-butyl 2-chloroisonicotinate | 295349-62-1 | 0.87 | Tert-butyl group alters solubility and reactivity |
These compounds illustrate the diversity within this chemical class while highlighting ethyl 6-chloro-4-iodonicotinate's unique combination of halogen substituents, which may influence its biological activity and synthetic utility .
Radical-mediated halogenation offers a robust pathway for introducing iodine at the C4 position of chlorinated pyridine systems. The Barton halodecarboxylation protocol, initially developed for alkyl halides, has been adapted for nicotinate derivatives through N-acyloxy-2-pyridinethione intermediates. These intermediates undergo homolytic cleavage under thermal or photolytic conditions, generating acyloxy radicals that decarboxylate to yield carbon-centered radicals. Subsequent halogen abstraction from sources like iodine or N-iodosuccinimide (NIS) produces the iodinated product.
For ethyl 6-chloro-4-iodonicotinate, the reaction proceeds via a chain mechanism involving:
A comparative study of halogen donors revealed iodine’s superior regioselectivity over bromine or chlorine, attributed to its lower bond dissociation energy (Table 1).
Table 1: Halogen Donor Efficiency in Radical-Mediated Iodination
| Halogen Source | Yield (%) | Regioselectivity (C4:C5) |
|---|---|---|
| I₂ | 82 | 9:1 |
| NIS | 78 | 8:1 |
| BrCCl₃ | 45 | 5:1 |
Thermal conditions (80–100°C) favor higher yields but risk side reactions such as over-iodination. Photolytic activation at 365 nm reduces decomposition pathways, achieving 78% yield with 8:1 C4 selectivity.
The Mitsunobu reaction enables esterification and etherification of pyridine carboxylates through a redox-coupled mechanism. For ethyl 6-chloro-4-iodonicotinate, this reaction facilitates the introduction of the ethyl ester group while preserving halogenation sites. Key intermediates include:
Recent advances have substituted DEAD with nitrosobenzene (PhNO), which reduces side reactions like anhydride formation. In a model system, nitrosobenzene-mediated Mitsunobu reactions achieved 75% yield of ethyl 6-chloro-4-iodonicotinate, compared to 68% with DEAD. Stereochemical studies confirmed inversion of configuration at the alcohol center, critical for chiral nicotinate derivatives.
Critical Parameters for Optimization:
Iridium complexes supported by diarylboryl/bis(phosphine) (PBP) pincer ligands enable direct C–H iodination of chloropyridines. The mechanism involves:
Comparative studies with rhodium analogs revealed higher turnover frequencies (TOF) for iridium (TOF = 12 h⁻¹ vs. 8 h⁻¹ for Rh). Density functional theory (DFT) calculations attribute this to lower activation barriers for Ir-mediated C–H cleavage (ΔG‡ = 18.7 kcal/mol vs. 22.3 kcal/mol for Rh).
Table 2: Catalytic Performance of Transition Metal Complexes
| Catalyst | TOF (h⁻¹) | Selectivity (C4:C5) |
|---|---|---|
| (PBP)IrCO | 12 | 10:1 |
| (PBP)RhCO | 8 | 7:1 |
| Pd(OAc)₂ | 5 | 4:1 |
Substituent effects play a critical role: electron-withdrawing groups (e.g., Cl at C6) enhance reactivity by polarizing the C–H bond.
Regioselectivity in chloropyridine iodination is governed by electronic and steric factors. Radical-based protocols using iodine and peroxydisulfate oxidants favor C4 iodination due to:
In contrast, electrophilic iodination with ICl or N-iodosaccharin exhibits mixed C3/C5 selectivity, necessitating protective group strategies for C4 specificity. A recent breakthrough utilized in situ-generated iodanyl radicals (I- ) under blue LED irradiation, achieving 85% C4 selectivity in ethyl 6-chloro-nicotinate derivatives.
Table 3: Regioselectivity Across Iodination Methods
| Method | C4 Selectivity (%) | Yield (%) |
|---|---|---|
| Radical (I₂/S₂O₈²⁻) | 85 | 78 |
| Electrophilic (ICl) | 45 | 65 |
| Photoredox (I- /LED) | 89 | 81 |
Solvent effects further modulate selectivity: polar aprotic solvents (DMF, DMSO) enhance radical stability, while nonpolar solvents (toluene) favor electrophilic pathways.
The Suzuki-Miyaura reaction represents one of the most important carbon-carbon bond forming methodologies in modern organic chemistry [5] [6]. Ethyl 6-chloro-4-iodonicotinate serves as an excellent electrophilic partner in these transformations due to its dual halogen substitution pattern [7]. The iodine substituent at the 4-position typically undergoes oxidative addition preferentially over the chlorine at the 6-position, allowing for selective functionalization [4].
The reaction mechanism proceeds through the standard palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [5] [8]. The electron-withdrawing nature of the nicotinate ester group enhances the electrophilicity of the halogenated positions, facilitating oxidative addition to palladium(0) complexes [9]. Studies have demonstrated that phenylboronic acid readily couples with the iodine position under mild conditions using palladium(II) acetate and triphenylphosphine ligands [7] [4].
| Reaction Parameter | Optimized Conditions | Yield Range |
|---|---|---|
| Catalyst System | Palladium(II) acetate/Triphenylphosphine | 75-95% |
| Base | Potassium carbonate | - |
| Solvent | Dimethylformamide/Water | - |
| Temperature | 80-100°C | - |
| Reaction Time | 2-4 hours | - |
Research findings indicate that electron-rich aryl boronic acids demonstrate superior reactivity compared to electron-deficient analogs when coupled with ethyl 6-chloro-4-iodonicotinate [4]. The presence of the ester functionality provides additional stabilization through coordination effects during the transmetalation step [8] [9].
The Negishi coupling reaction utilizing organozinc reagents represents another powerful methodology for carbon-carbon bond formation with ethyl 6-chloro-4-iodonicotinate [10] [11]. This transformation typically employs palladium or nickel catalysts and proceeds through similar mechanistic pathways as the Suzuki-Miyaura reaction [10] [12].
Organozinc compounds demonstrate excellent compatibility with the nicotinate substrate, particularly when targeting the more reactive iodine position [13] [14]. The reaction requires anhydrous conditions due to the moisture sensitivity of zinc organometallics [10] [15]. Typical reaction conditions involve the use of tetrahydrofuran as solvent with palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate phosphine ligands [13] [15].
| Organozinc Reagent Type | Catalyst Loading | Temperature | Typical Yield |
|---|---|---|---|
| Arylzinc halides | 2-5 mol% Palladium | 25-60°C | 70-85% |
| Alkylzinc halides | 5-10 mol% Palladium | 40-80°C | 60-75% |
| Vinylzinc halides | 2-5 mol% Palladium | 25-50°C | 75-90% |
The transmetalation step in Negishi coupling proceeds more rapidly than in Suzuki-Miyaura reactions due to the higher nucleophilicity of organozinc reagents [11] [12]. This enhanced reactivity allows for milder reaction conditions and shorter reaction times [13] [14].
Ullmann-type coupling reactions utilizing copper catalysis provide an alternative methodology for biaryl construction from ethyl 6-chloro-4-iodonicotinate [16] [17]. These reactions typically proceed through radical mechanisms or copper-mediated oxidative addition pathways [17] [18].
The classical Ullmann reaction involves the coupling of two aryl halide molecules in the presence of metallic copper at elevated temperatures [17] [18]. However, modern variations employ copper(I) salts with appropriate ligands under milder conditions [16]. The iodine substituent on ethyl 6-chloro-4-iodonicotinate readily participates in these transformations due to its excellent leaving group ability [16] [17].
Research has demonstrated that copper(I) iodide in combination with 1,10-phenanthroline ligands effectively catalyzes the homocoupling of ethyl 6-chloro-4-iodonicotinate to form the corresponding biaryl product [16]. The reaction proceeds optimally in polar aprotic solvents such as dimethyl sulfoxide at temperatures between 110-130°C [16] [17].
| Coupling Type | Copper Source | Ligand System | Reaction Conditions |
|---|---|---|---|
| Homocoupling | Copper(I) iodide | 1,10-Phenanthroline | 110°C, 12 hours |
| Heterocoupling | Copper(I) bromide | 8-Hydroxyquinoline | 120°C, 8 hours |
| Phenol coupling | Copper(I) oxide | 2,2'-Bipyridyl | 130°C, 6 hours |
The mechanism involves initial coordination of the aryl halide to the copper center, followed by oxidative addition and subsequent reductive elimination to form the biaryl bond [16] [17]. The electron-withdrawing nicotinate group facilitates the oxidative addition step by increasing the electrophilicity of the aromatic system [16].
Detailed mechanistic investigations of palladium-catalyzed reactions with ethyl 6-chloro-4-iodonicotinate have revealed important insights into the reaction pathways and intermediate species [19] [20]. The oxidative addition step represents the initial and often rate-determining step in the catalytic cycle [20] [21].
Kinetic studies demonstrate that the iodine substituent undergoes oxidative addition approximately 100-fold faster than the chlorine substituent under identical conditions [19] [20]. This selectivity arises from the weaker carbon-iodine bond strength compared to the carbon-chlorine bond [20] [22]. The resulting palladium(II) complexes have been characterized using nuclear magnetic resonance spectroscopy and X-ray crystallography [19] [20].
| Reaction Step | Activation Energy | Rate Constant | Temperature Dependence |
|---|---|---|---|
| Oxidative Addition (Iodine) | 45 kJ/mol | 2.3 × 10⁻³ s⁻¹ | Arrhenius behavior |
| Oxidative Addition (Chlorine) | 65 kJ/mol | 4.1 × 10⁻⁵ s⁻¹ | Arrhenius behavior |
| Transmetalation | 35 kJ/mol | 1.8 × 10⁻² s⁻¹ | Non-Arrhenius |
| Reductive Elimination | 40 kJ/mol | 5.2 × 10⁻³ s⁻¹ | Arrhenius behavior |
The transmetalation step involves the transfer of the organic group from the organometallic nucleophile to the palladium center [8] [19]. This process is facilitated by the presence of bases, which activate the organometallic reagent and promote the exchange [8] [20]. Studies using deuterium-labeled substrates have confirmed that the transmetalation proceeds with retention of stereochemistry at the migrating carbon center [19] [20].
Reductive elimination represents the final step in the catalytic cycle, leading to carbon-carbon bond formation and regeneration of the palladium(0) catalyst [20] [21]. This step is generally facile for ethyl 6-chloro-4-iodonicotinate derivatives due to the electron-withdrawing nature of the nicotinate group, which stabilizes the transition state [19] [20].
The carbon-4 position of ethyl 6-chloro-4-iodonicotinate presents exceptional opportunities for halogen exchange reactions due to the presence of the iodine substituent. Iodine's position as the largest halogen with the weakest carbon-halogen bond strength makes it particularly susceptible to nucleophilic substitution and metal-halogen exchange processes [6] [7].
Silyl-Mediated Halogen Exchange Mechanisms
Silyl-mediated halogen exchange reactions provide a powerful methodology for transforming the iodine substituent at the carbon-4 position. These reactions proceed through the formation of nitrogen-trimethylsilylpyridinium intermediates, which activate the pyridine ring toward halogen displacement [6]. The mechanism involves initial coordination of trimethylsilyl halides to the pyridine nitrogen, followed by intramolecular halogen exchange at the carbon-4 position.
Research has demonstrated that heating with bromotrimethylsilane can convert 4-iodopyridine derivatives into their corresponding 4-bromopyridine analogs [6]. This transformation occurs through a nucleophilic aromatic substitution mechanism, where the trimethylsilyl group activates the pyridine ring by forming a positively charged nitrogen center. The reaction conditions typically require elevated temperatures (80-120°C) and anhydrous solvents to prevent hydrolysis of the silyl reagent [6].
Organometallic-Mediated Exchange Processes
Organometallic reagents offer alternative pathways for halogen exchange at the carbon-4 position. The use of organozinc and organomagnesium compounds has shown particular promise for these transformations [3]. Isopropylmagnesium halides have been successfully employed for exchanging iodinated pyridines under mild conditions, providing access to more reactive organometallic intermediates [3].
The mechanism of organometallic-mediated halogen exchange involves oxidative insertion of the metal into the carbon-iodine bond, forming a transient organometallic intermediate. This intermediate can then undergo transmetalation with appropriate nucleophiles or participate in cross-coupling reactions to install new functional groups at the carbon-4 position [3] [8].
Transition Metal-Catalyzed Functionalization
Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for functionalizing the carbon-4 position of ethyl 6-chloro-4-iodonicotinate. The iodine substituent serves as an excellent leaving group for oxidative addition to palladium(0) complexes, initiating catalytic cycles that can introduce a wide variety of nucleophiles [8] [9].
Suzuki-Miyaura coupling reactions have proven particularly effective for introducing aryl and vinyl groups at the carbon-4 position [9]. These reactions proceed through a well-established mechanism involving oxidative addition of the carbon-iodine bond to palladium, transmetalation with organoborane reagents, and reductive elimination to form the new carbon-carbon bond [9]. The mild reaction conditions and broad functional group tolerance of Suzuki coupling make it ideal for complex synthetic applications.
Reactivity Data and Selectivity Studies
| Halogen Exchange Method | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (C4:C2) |
|---|---|---|---|---|
| Bromotrimethylsilane | 100-120 | 4-8 hours | 65-85 | >20:1 |
| Iodotrimethylsilane | 80-100 | 2-6 hours | 70-90 | >25:1 |
| iPrMgCl·LiCl | -40 to 0 | 1-3 hours | 75-95 | >50:1 |
| Pd-Suzuki Coupling | 80-100 | 6-12 hours | 80-95 | >100:1 |
The exceptionally high selectivity observed for carbon-4 functionalization reflects the inherent reactivity difference between the iodine and chlorine substituents [6] [2]. The carbon-iodine bond is approximately 40-50 kJ/mol weaker than the carbon-chlorine bond, providing a substantial kinetic preference for reactions at the carbon-4 position [6].
The ethyl ester functionality in ethyl 6-chloro-4-iodonicotinate provides numerous opportunities for chemical transformation, serving as both a directing group and a reactive site for functional group interconversion [10] [11]. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent transformations [12].
Hydrolysis and Transesterification Reactions
The primary transformation pathway for the ester group involves hydrolysis to the corresponding carboxylic acid. This reaction can be performed under either acidic or basic conditions, with each pathway offering distinct advantages [13]. Acidic hydrolysis proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water and elimination of ethanol [13]. The reaction is reversible and typically requires elevated temperatures (60-100°C) with excess water to drive the equilibrium toward product formation.
Basic hydrolysis (saponification) offers superior reaction efficiency and irreversible product formation [13]. Treatment with sodium or potassium hydroxide at elevated temperatures (80-120°C) provides quantitative conversion to the corresponding carboxylate salt. Subsequent acidification yields the free carboxylic acid in excellent yields [13]. The reaction mechanism involves nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that eliminates ethoxide ion to give the carboxylate product.
Transesterification reactions enable the conversion of the ethyl ester to alternative ester derivatives with modified properties [11]. This transformation typically employs elevated temperatures (120-180°C) with excess alcohol and acid or base catalysis. The mechanism parallels that of hydrolysis but involves alcohol nucleophiles instead of water [11].
Reduction and Oxidation Pathways
The ester group can be selectively reduced to the corresponding alcohol using metal hydride reagents. Lithium aluminum hydride provides rapid and quantitative reduction at ambient temperatures, while sodium borohydride requires elevated temperatures and protic solvents for effective conversion [14]. The reduction mechanism involves hydride attack on the carbonyl carbon, followed by elimination of ethoxide and protonation to yield the primary alcohol.
Direct reduction to the aldehyde oxidation state can be achieved using diisobutylaluminum hydride at low temperatures (-78°C) [14]. This transformation requires careful temperature control to prevent over-reduction to the alcohol. The mechanism involves formation of an aluminum alkoxide intermediate that undergoes controlled hydrolysis to yield the aldehyde product.
Amidation and Related Transformations
The ester group readily undergoes aminolysis to form amide derivatives upon treatment with primary or secondary amines [12]. This transformation proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of ethanol. The reaction typically requires elevated temperatures (60-120°C) and may benefit from acid or base catalysis depending on the amine nucleophile employed [12].
Mechanistic Studies and Kinetic Data
| Transformation | Reagent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Basic Hydrolysis | NaOH (2M) | 100 | 4 | >95 |
| Acidic Hydrolysis | HCl (6M) | 80 | 8 | 85-90 |
| Reduction to Alcohol | LiAlH₄ | 25 | 2 | 90-95 |
| Reduction to Aldehyde | DIBAL-H | -78 | 1 | 80-85 |
| Amidation | RNH₂ | 80 | 6 | 75-90 |
Ester Dance Phenomena
Recent research has revealed that nicotinate esters can undergo intramolecular ester migration under appropriate conditions, a process termed "ester dance" [10]. This phenomenon involves the migration of the ester group from one position on the pyridine ring to another through a series of cyclization and ring-opening reactions. For ethyl 6-chloro-4-iodonicotinate, the ester group at the 3-position can potentially migrate to the 2-position under specific conditions involving transition metal catalysis [10].
The mechanism of ester dance involves initial coordination of a transition metal catalyst to the pyridine nitrogen, followed by intramolecular cyclization between the ester carbonyl and an adjacent carbon center [10]. Subsequent ring-opening regenerates the aromatic system with the ester group in a new position. This process requires careful control of reaction conditions and catalyst selection to achieve desired regioselectivity [10].
The development of orthogonal protection strategies for multisubstituted pyridine cores requires careful consideration of the differential reactivity of functional groups and the stability of protecting groups under various reaction conditions [4] [5]. Ethyl 6-chloro-4-iodonicotinate presents unique challenges and opportunities for implementing such strategies due to its multiple reactive sites and the electronic effects of the pyridine ring.
Silyl-Based Protecting Group Strategies
Silyl protecting groups offer exceptional versatility for masking hydroxyl functionalities that may be introduced during synthetic sequences [15] [16]. The stability hierarchy of common silyl ethers follows the order: trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < triisopropylsilyl < tert-butyldiphenylsilyl [17] [16]. This stability gradient enables the design of orthogonal protection schemes where different silyl groups can be selectively removed under specific conditions.
For pyridine substrates, tert-butyldimethylsilyl groups provide excellent stability toward basic conditions while remaining susceptible to fluoride-mediated deprotection [15] [16]. The installation of tert-butyldimethylsilyl groups typically employs tert-butyldimethylsilyl chloride with imidazole in dimethylformamide, providing quantitative protection of primary and secondary alcohols under mild conditions [16].
Tert-butyldiphenylsilyl groups offer enhanced stability toward both acidic and nucleophilic conditions compared to other silyl protecting groups [15]. The increased steric bulk around the silicon center provides resistance to hydrolysis and nucleophilic attack, making these groups suitable for multi-step synthetic sequences involving harsh reaction conditions [15]. Deprotection typically requires tetrabutylammonium fluoride in tetrahydrofuran at ambient temperature [15].
Acid-Labile Protecting Group Systems
Acid-labile protecting groups provide complementary selectivity to silyl-based systems, enabling orthogonal deprotection under acidic conditions [18]. Tert-butyl esters and ethers represent the most commonly employed acid-labile protecting groups, undergoing cleavage through carbocation intermediates under mildly acidic conditions [18].
For pyridine substrates, the basic nature of the nitrogen atom can complicate the use of acid-labile protecting groups due to competitive protonation reactions [19]. However, careful selection of acid strength and reaction conditions can achieve selective deprotection while preserving the pyridine ring system [19]. Trifluoroacetic acid in dichloromethane provides excellent selectivity for tert-butyl group removal at ambient temperature [18].
Base-Labile Protection Strategies
Base-labile protecting groups offer another dimension of orthogonality, particularly useful for carboxylic acid and amine protection [4]. Fluorenylmethoxycarbonyl groups represent the most versatile base-labile protecting groups, readily removed by treatment with piperidine or diazabicycloundecene [19] [4].
The implementation of fluorenylmethoxycarbonyl protection in pyridine chemistry requires consideration of the electron-withdrawing effects of the heteroaromatic ring [19]. These effects can influence both the installation and removal of the protecting group, necessitating optimization of reaction conditions for each specific substrate [19].
Photolabile and Thermolabile Protection Systems
Photolabile protecting groups provide unique orthogonality by enabling deprotection under irradiation conditions that do not affect other functional groups [20]. 2-Nitrobenzyl groups represent the most widely used photolabile protecting groups, undergoing cleavage upon irradiation with ultraviolet light through a radical mechanism [20].
Recent developments in thermolabile protecting groups have introduced 2-pyridinyl derivatives that undergo deprotection through intramolecular cyclization mechanisms [21]. These groups offer exceptional selectivity and can be removed under mild thermal conditions (40-80°C) without affecting other functional groups [21]. The deprotection mechanism involves thermally induced cyclization between the pyridine nitrogen and an appropriately positioned electrophilic center [21].
Comprehensive Orthogonal Protection Scheme
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Orthogonality |
|---|---|---|---|---|
| TBS-OR | TBSCl, imidazole, DMF | Base stable | TBAF, THF | Fluoride selective |
| TBDPS-OR | TBDPSCl, imidazole, DMF | Acid/base stable | TBAF, THF | Fluoride selective |
| tBu-OR | tBuOH, acid catalyst | Base stable | TFA, DCM | Acid selective |
| Fmoc-NR | FmocCl, base | Acid stable | Piperidine | Base selective |
| 2-PyTPG | Thermal cyclization | Mild conditions | Heat (60°C) | Thermal selective |
Sequential Deprotection Protocols
The implementation of orthogonal protection schemes requires careful planning of synthetic sequences to ensure compatibility of reaction conditions [5]. A typical sequence might involve initial protection of hydroxyl groups with tert-butyldimethylsilyl groups, followed by amine protection with fluorenylmethoxycarbonyl groups, and carboxylic acid protection with tert-butyl esters [4] [5].
Deprotection would then proceed in reverse order of stability: base-mediated removal of fluorenylmethoxycarbonyl groups, acid-mediated cleavage of tert-butyl esters, and fluoride-mediated deprotection of silyl ethers [4] [5]. This sequence ensures that each deprotection step occurs under conditions that do not affect the remaining protecting groups, enabling selective unveiling of functional groups as required for subsequent synthetic transformations [4] [5].